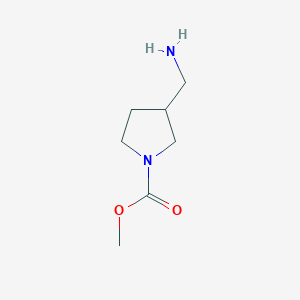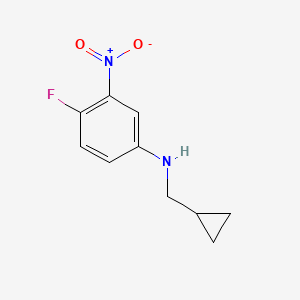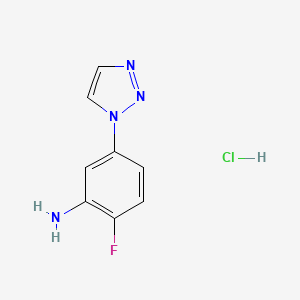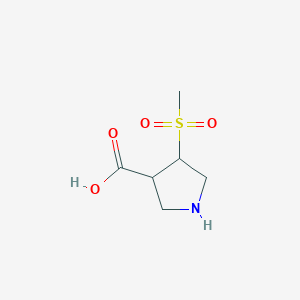![molecular formula C8H17NO B13259342 3-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13259342.png)
3-[(1-Cyclopropylethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclopropylethyl)amino]propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropylethyl)amino]propan-1-ol typically involves the reaction of 1-cyclopropylethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-cyclopropylethylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropylethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-[(1-Cyclopropylethyl)amino]propanal.
Reduction: The compound can be reduced to form 3-[(1-Cyclopropylethyl)amino]propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(1-Cyclopropylethyl)amino]propanal.
Reduction: 3-[(1-Cyclopropylethyl)amino]propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Cyclopropylethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A compound with a similar structure but without the cyclopropylethyl group.
3-(Cyclopropylamino)propan-1-ol: A compound with a cyclopropyl group attached directly to the amino group.
Uniqueness
3-[(1-Cyclopropylethyl)amino]propan-1-ol is unique due to the presence of the cyclopropylethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(1-cyclopropylethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-2-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
HHKWXDNMUYCEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)


amine](/img/structure/B13259293.png)


![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)





